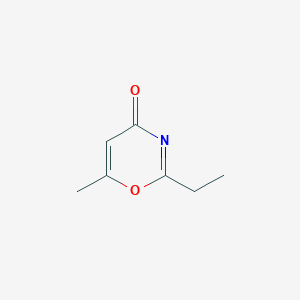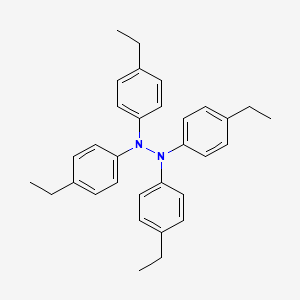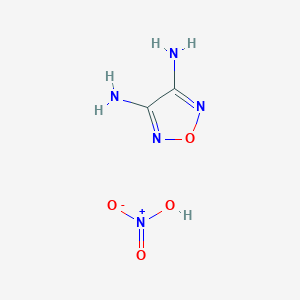![molecular formula C11H5NO2S B14284361 Thieno[3,2-g]quinoline-4,9-dione CAS No. 135832-01-8](/img/structure/B14284361.png)
Thieno[3,2-g]quinoline-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-g]quinoline-4,9-dione is a heterocyclic compound that combines the structural features of both thiophene and quinoline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-g]quinoline-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline derivatives with thiophene-based compounds. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-g]quinoline-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit diverse biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which Thieno[3,2-g]quinoline-4,9-dione exerts its effects is multifaceted:
Comparación Con Compuestos Similares
- Thieno[3,4-b]quinoline
- Thieno[3,4-c]quinolone
- Thieno[2,3-g]quinoline
- Spiro-thieno[2,3-g]quinoline
Comparison: Thieno[3,2-g]quinoline-4,9-dione stands out due to its unique structural features that combine the properties of both thiophene and quinoline. This combination results in enhanced biological activity and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
135832-01-8 |
|---|---|
Fórmula molecular |
C11H5NO2S |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
thieno[3,2-g]quinoline-4,9-dione |
InChI |
InChI=1S/C11H5NO2S/c13-9-6-2-1-4-12-8(6)10(14)11-7(9)3-5-15-11/h1-5H |
Clave InChI |
RCCIWEABDSSPIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C3=C(C2=O)C=CS3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
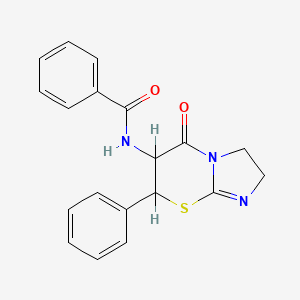
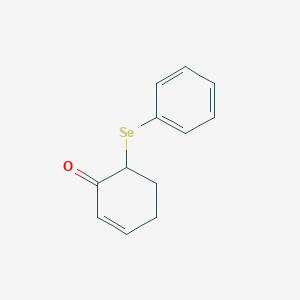

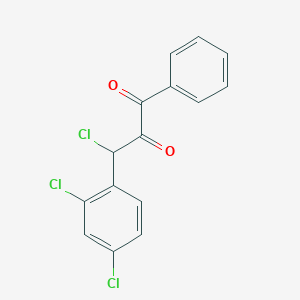
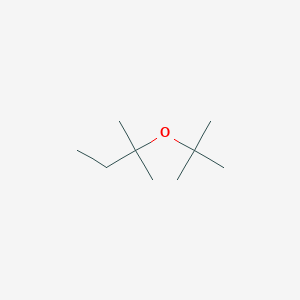
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

